(R)-2-Amino-4-methoxy-4-oxobutanoic acid

Protein carboxyl methyltransferase D-aspartyl methylation Enzyme substrate specificity

Researchers sourcing D-aspartic acid methyl esters risk experimental failure if the wrong regioisomer (α-methyl ester, CAS 65414-78-0) or enantiomer (L-form, CAS 16856-13-6) is inadvertently substituted. H-D-Asp(OMe)-OH (CAS 21394-81-0) eliminates this risk as the definitive β-methyl ester with a free α-carboxyl group, enabling orthogonal protection and stereospecific enzymatic studies. • Regioselective building block: β-esterified, α-carboxyl free for activation and coupling; incompatible with α-methyl ester-based peptide strategies. • Stereospecific PCMT1 substrate (Km 2.5-4.8 mM): validated probe for detecting D-aspartyl residues in aged/damaged proteins; L-enantiomer not recognized by the enzyme. • Key intermediate in aspoxicillin (β-lactam antibiotic) synthesis; preparative route achieves 90% isolated yield of the D-enantiomer via second-order asymmetric transformation. • Bulk supply with rigorous QC: ≥97% purity; stored at 2-8°C to ensure lot-to-lot reproducibility for pharmaceutical development and biochemical research.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 21394-81-0
Cat. No. B555638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4-methoxy-4-oxobutanoic acid
CAS21394-81-0
Synonyms(R)-2-Amino-4-methoxy-4-oxobutanoicacid; 21394-81-0; L-asparticacidbeta-methylester; D-ASPARTICACID-BETA-METHYLESTER; (2R)-2-amino-4-methoxy-4-oxobutanoicacid; AC1LD4LM; SCHEMBL2018995; Aminomalonicacidhydrogenmethyl; D-asparticacid,4-methylester; MolPort-005-933-924; SBRYFUVVWOMLLP-GSVOUGTGSA-N; ZINC2560671; SBB065791; AJ-40613; AK112678; BC204898; AB0020641; KB-209870; ST24035341; V1600; (2R)-2-amino-4-methoxy-4-oxobutanoicacid(non-preferredname); InChI=1/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s1
InChIKeySBRYFUVVWOMLLP-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Aspartic Acid β-Methyl Ester Identity & Procurement


(R)-2-Amino-4-methoxy-4-oxobutanoic acid (CAS 21394-81-0), systematically designated D-aspartic acid β-methyl ester, is a chiral, non-proteinogenic amino acid derivative with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol [1]. This compound functions as a regioselectively protected D-aspartic acid building block, wherein the β-carboxyl group is esterified while the α-carboxyl remains free, a structural feature that directly dictates its utility in asymmetric synthesis and as a stereospecific probe for protein carboxyl methyltransferases (PCMT1, EC 2.1.1.77) [2][3].

β
Regioisomer
Free α-carboxyl supports orthogonal peptide coupling strategies
D
Stereochemistry
Stereochemical-control probe for D-aspartyl protein methylation studies
Workflow
Fits asymmetric synthesis and antimicrobial screening contexts

Why D-Aspartic Acid β-Methyl Ester Is Irreplaceable


Procurement decisions for aspartic acid methyl ester derivatives carry substantial risk if based on structural similarity alone. The regioisomer D-aspartic acid α-methyl ester (CAS 65414-78-0) exhibits entirely different chemical reactivity due to its free β-carboxyl, rendering it unsuitable for β-site-specific peptide coupling. The L-enantiomer (CAS 16856-13-6) fails to serve as a substrate for the D-aspartate-specific protein carboxyl methyltransferase (EC 2.1.1.77), as this enzyme discriminates stereospecifically against L-aspartyl residues [1][2]. Unprotected D-aspartic acid lacks the ester functionality required for enzymatic methylation detection and offers no regioselective protection for stepwise synthesis. These functional divergences underscore that substitution without rigorous specification verification will compromise experimental reproducibility and synthetic yield [3].

α-Methyl ester Regioisomer (CAS 65414-78-0) presents free β-carboxyl, altering orthogonal protection strategy and may not represent native PCMT1 product.
L-Enantiomer L-aspartic acid β-methyl ester (CAS 16856-13-6) is not recognized by PCMT1; stereochemical mismatch precludes D-aspartyl methylation detection.
Unprotected D-Asp Lacks β-ester functionality required for enzymatic methylation assays and offers no regioselective protection for stepwise synthesis.

D-Aspartic Acid β-Methyl Ester Comparator Evidence


PCMT1 Stereospecific Methylation

The L-isoaspartyl/D-aspartyl protein carboxyl methyltransferase (PCMT1, EC 2.1.1.77) exhibits strict stereochemical discrimination, methylating D-aspartyl β-methyl ester-containing synthetic peptides while showing no detectable activity toward L-aspartyl-containing peptides under identical conditions. This stereospecificity was demonstrated by the isolation of D-aspartic acid β-methyl ester from carboxypeptidase Y digests of enzymatically methylated D-aspartyl synthetic peptides, with no corresponding product detected from L-aspartyl peptide incubations [1]. The enzyme's affinity for D-aspartyl-containing peptides is 700- to 10,000-fold lower (Km = 2.5-4.8 mM) than for L-isoaspartyl-containing counterparts, a quantitative parameter critical for designing methylation kinetics experiments [2].

PCMT1 Stereospecificity
Head-to-head
D-Asp β-methyl ester methylated; L-Asp undetectable. Km 2.5–4.8 mM vs isoAsp
Supports stereochemical-control context for D-aspartyl probe design.
Affinity difference 700–10,000× for isoAsp; conditions: in vitro methylation.
Protein carboxyl methyltransferase D-aspartyl methylation Enzyme substrate specificity

Erythrocyte D-Aspartyl Methylation In Vivo

Quantitative analysis of in situ methylated human erythrocyte proteins revealed that D-aspartyl residues account for a substantial fraction of protein methylation events. In the membrane skeletal proteins ankyrin and band 4.1, at least 22% of the total methyl groups are located on D-aspartyl residues, as determined by isolation and quantification of D-aspartic acid β-[3H]methyl ester from proteolytic digests [1][2]. Mathematical modeling further predicts that PCMT1 activity reduces D-aspartyl accumulation by 2- to 5-fold over the erythrocyte lifespan [3].

Erythrocyte Methylation
Reported
≥22% of methyl groups on ankyrin/band 4.1 are D-aspartyl β-methyl esters
Supports protein aging analytical standard context.
Human erythrocyte membranes; in situ [³H]methyl incorporation.
Protein aging Erythrocyte membrane Post-translational modification

Asymmetric Synthesis from DL-Racemate

A second-order asymmetric transformation process using (-)-1-phenylethanesulfonic acid (PES) as a chiral resolving agent enables the preparation of D-aspartic acid β-methyl ester [D-Asp(OMe)] from the DL-racemate in 90% yield via equilibrium asymmetric transformation in a solid-liquid heterogeneous system [1]. The diastereomeric resolution of DL-Asp(OMe) with PES in acetonitrile yields the less soluble D-·(-) salt, while the more soluble L-·(-) salt undergoes in situ epimerization and subsequent crystallization as the D-·(-) salt, achieving a 90% isolated yield of the desired D-enantiomer .

Asymmetric Synthesis
Reported
90% yield from DL-racemate via second-order asymmetric transformation
Supports synthetic route selection for procurement economics.
(-)-PES resolving agent; acetonitrile; solid-liquid system.
Asymmetric synthesis Optical resolution Aspoxicillin intermediate

Regiochemical Specificity in Peptide Synthesis

D-Aspartic acid β-methyl ester (CAS 21394-81-0) and D-aspartic acid α-methyl ester (CAS 65414-78-0) are regioisomers with distinct synthetic utilities. The β-methyl ester leaves the α-carboxyl group free for activation and coupling in peptide synthesis, whereas the α-methyl ester (with free β-carboxyl) is employed when β-site reactivity is required . Physical property differences include a melting point of 167-172 °C for the α-methyl ester versus the β-methyl ester's salt form characteristics . In enzymatic applications, the β-methyl ester serves as the authentic product of PCMT1-catalyzed methylation at D-aspartyl residues, while the α-methyl ester does not represent the native methylation product [1].

Regiochemical Specificity
Class-level
β-methyl ester: free α-COOH for coupling. α-methyl ester: free β-COOH
Regiochemistry mismatch compromises peptide orthogonality.
α-methyl ester mp 167–172 °C; identity confirmation required.
Peptide synthesis Orthogonal protection Regioselective coupling

Cross-Species PCMT1 Recognition

Two purified isozymes of protein carboxyl methyltransferase from bovine brain both catalyze the formation of D-aspartic acid β-[3H]methyl ester from erythrocyte membrane proteins, including bands 2.1, 3, and 4.1, as well as integral membrane polypeptides [1]. This methylation is competitively inhibited by the L-isoaspartyl-containing peptide L-Val-L-Tyr-L-Pro-L-isoAsp-Gly-L-Ala, demonstrating that a single enzymatic activity can catalyze methyl ester formation at both D-aspartyl and L-isoaspartyl sites across mammalian species [2]. The enzyme's D-aspartate (but not L-aspartate) substrate acceptance is documented in the official IUBMB enzyme classification [3].

Cross-Species PCMT1
Supporting
Bovine brain isozymes methylate D-Asp residues; L-Asp undetectable
Extends PCMT1 probe utility across mammalian model systems.
Competitive inhibition by L-isoAsp peptide confirms shared site.
Protein carboxyl methyltransferase Bovine brain isozymes Membrane protein modification

Gram-Negative Antibacterial Activity

D-Aspartic acid β-methyl ester hydrochloride has demonstrated antibacterial activity against Gram-negative bacterial strains including Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae in vitro . The compound is identified as a bacterial metabolite belonging to the class of condensation products [1]. Activity data for the L-enantiomer or α-methyl regioisomer against these strains is not reported, suggesting that the D-configuration and β-ester position may be structural determinants of this activity profile .

Antibacterial Activity
Data to verify
Reported activity against E. coli, S. enterica, K. pneumoniae
Supports antimicrobial screening context; quantitative MIC data needed.
Bacterial metabolite class; L-enantiomer activity data absent.
Antibacterial Gram-negative bacteria Bacterial metabolite

D-Aspartic Acid β-Methyl Ester Applications


Detection of D-Aspartyl Residues in Protein Aging

D-Aspartic acid β-methyl ester serves as the definitive analytical standard for detecting and quantifying D-aspartyl residues in aged or damaged proteins. The compound is isolated from proteolytic digests of methylated proteins as the authentic product of protein carboxyl methyltransferase (PCMT1, EC 2.1.1.77) activity, with at least 22% of methyl groups on erythrocyte membrane proteins ankyrin and band 4.1 attributable to D-aspartyl methylation [1]. The enzyme's stereospecific recognition of D-aspartyl residues (Km = 2.5-4.8 mM) while excluding L-aspartyl residues makes this compound an essential probe for studying spontaneous protein racemization and repair mechanisms [2].

Aspoxicillin Intermediate Synthesis

D-Aspartic acid β-methyl ester is a key raw material in the synthesis of aspoxicillin, a broad-spectrum β-lactam antibiotic. The compound can be prepared from DL-aspartic acid β-methyl ester via second-order asymmetric transformation using (-)-1-phenylethanesulfonic acid as a chiral resolving agent, achieving a 90% isolated yield of the desired D-enantiomer [1]. This high-yield process, which involves in situ epimerization of the soluble L-·(-) diastereomer salt in acetonitrile followed by crystallization of the less soluble D-·(-) salt, provides a cost-effective route for pharmaceutical manufacturing [2].

Orthogonal Peptide Synthesis

The β-methyl ester regiochemistry of D-aspartic acid β-methyl ester leaves the α-carboxyl group free for activation and coupling, enabling orthogonal protection strategies in peptide synthesis. This contrasts with D-aspartic acid α-methyl ester (CAS 65414-78-0), which has a free β-carboxyl and is selected for different synthetic requirements [1]. The compound's utility extends to the preparation of D-homoserine via reduction of the α-carboxyl group, a route that proceeds through D-aspartic acid β-methyl ester as a key intermediate [2].

Gram-Negative Antibacterial Screening

D-Aspartic acid β-methyl ester hydrochloride has demonstrated in vitro antibacterial activity against Gram-negative pathogens including Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae [1]. The compound is identified as a bacterial metabolite belonging to the condensation product class, supporting its use in antimicrobial discovery programs and natural product biosynthesis studies [2]. Activity against these clinically relevant strains positions the compound as a candidate for further structure-activity relationship investigations targeting Gram-negative infections.

Application
Selection Property
Validation Focus
D-Aspartyl residue detection in protein aging
Stereochemical-control standard
PCMT1 methylation endpoint review
Aspoxicillin intermediate synthesis
Regioselective β-ester protection
Asymmetric transformation yield review
Orthogonal peptide synthesis
Free α-carboxyl availability
Regioisomer identity confirmation
Gram-negative antibacterial screening
Antimicrobial screening context
MIC and strain-panel endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.